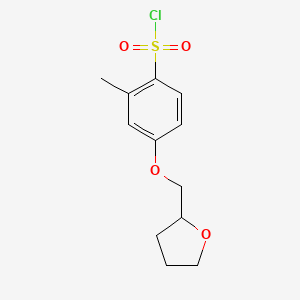

2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride

Description

2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride (CAS: 60465-44-3) is a sulfonyl chloride derivative featuring a benzene ring substituted with a methyl group at position 2 and a tetrahydrofuran (oxolan)-containing methoxy group at position 4. The oxolan-2-ylmethoxy substituent introduces a cyclic ether moiety, distinguishing it from simpler alkoxy-substituted analogs. This compound is listed in reagent catalogs, indicating its utility as a synthetic intermediate in organic chemistry, particularly for sulfonamide synthesis or electrophilic reactions .

Properties

IUPAC Name |

2-methyl-4-(oxolan-2-ylmethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO4S/c1-9-7-10(4-5-12(9)18(13,14)15)17-8-11-3-2-6-16-11/h4-5,7,11H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVUPNAYMONYOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CCCO2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-Methyl-4-hydroxybenzene-1-sulfonyl chloride with oxirane (ethylene oxide) under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxolan-2-ylmethoxy group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Oxidation and Reduction: Products include sulfonic acids and sulfinic acids.

Scientific Research Applications

2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various molecular targets, including proteins and small molecules, by forming covalent bonds with nucleophilic sites .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonyl Chloride Derivatives

| Compound Name | Substituents (Position) | CAS Number | Structural Features | Similarity Index* |

|---|---|---|---|---|

| 2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride | 2-Methyl, 4-(Oxolan-2-ylmethoxy) | 60465-44-3 | Cyclic ether substituent, methyl | N/A |

| 2-Methoxy-4-methylbenzene-1-sulfonyl chloride | 2-Methoxy, 4-Methyl | 216394-11-5 | Simple alkoxy, methyl | 0.86 |

| 5-Chloro-2-methoxybenzenesulfonyl chloride | 2-Methoxy, 5-Chloro | 22952-32-5 | Chloro substituent, methoxy | 0.86 |

| 5-Chloro-2-ethoxybenzene-1-sulfonyl chloride | 2-Ethoxy, 5-Chloro | 928709-67-5 | Ethoxy group, chloro | 0.85 |

| 2-Ethoxy-4-methylbenzene-1-sulfonyl chloride | 2-Ethoxy, 4-Methyl | 956722-60-4 | Ethoxy, methyl | 0.83 |

*Similarity indices (0.83–0.86) reflect structural resemblance based on substituent positions and functional groups .

Substituent Analysis and Electronic Effects

- This may enhance lipophilicity compared to linear alkoxy groups, influencing solubility in nonpolar solvents .

- Simple Alkoxy Analogs: Compounds like 2-methoxy-4-methyl- and 2-ethoxy-4-methylbenzene sulfonyl chlorides lack cyclic ethers, resulting in lower molecular weight and reduced steric hindrance.

- Chloro-Substituted Analogs : The presence of chlorine (e.g., 5-chloro-2-methoxy-) introduces electron-withdrawing effects, which could deactivate the ring and alter reactivity in nucleophilic substitution reactions .

Biological Activity

2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride, with the molecular formula and a molecular weight of approximately 290.76 g/mol, is a sulfonyl chloride compound characterized by its unique chemical structure. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

The biological activity of this compound primarily arises from its electrophilic sulfonyl chloride group. This group is highly reactive and can participate in nucleophilic substitution reactions, allowing the compound to modify biomolecules such as proteins and nucleic acids. The mechanism involves the formation of covalent bonds with nucleophilic sites on these biomolecules, which can lead to alterations in their function and interactions.

1. Enzyme Inhibition

Research indicates that sulfonyl chlorides, including this compound, may serve as potential enzyme inhibitors. The reactivity of the sulfonyl chloride group allows it to interact with active sites of enzymes, potentially leading to inhibition of enzymatic activity. This property is being explored for the development of therapeutic agents targeting various diseases.

2. Modification of Biomolecules

The compound is utilized in the modification of proteins and nucleic acids to study their functions and interactions. By attaching the oxolan-2-ylmethoxy group to biomolecules, researchers can investigate changes in biological activity and stability.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of sulfonyl chlorides, including this compound, evaluated their antibacterial properties. The synthesized compounds were tested against various bacterial strains, demonstrating significant activity compared to standard antibiotics.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Control Antibiotic | E. coli | 20 |

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Case Study 2: Mechanistic Studies

Another investigation explored the mechanism by which this compound affects carbonic anhydrase activity. The study utilized kinetic assays to measure enzyme activity before and after treatment with the sulfonyl chloride derivative, revealing a dose-dependent inhibition pattern that suggests potential therapeutic applications in conditions like glaucoma.

Safety and Toxicity

While the biological activities are promising, it is crucial to consider safety profiles. Preliminary studies indicate that compounds like this compound may exhibit cytotoxic effects at higher concentrations. Further toxicological evaluations are necessary to establish safe dosage levels for potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.